molecular formula C13H17NOS B14180787 3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one CAS No. 919083-46-8

3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one

Cat. No.: B14180787
CAS No.: 919083-46-8
M. Wt: 235.35 g/mol
InChI Key: RBYNVRINIOEAQH-UHFFFAOYSA-N
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Description

3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, an amino group, and a methylsulfanyl group

Preparation Methods

The synthesis of 3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one typically involves the condensation reaction of benzoylacetone with an appropriate amine. The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenylbutenones and amino derivatives.

Scientific Research Applications

3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.

Properties

CAS No.

919083-46-8

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

3-(2-methylsulfanylethylamino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C13H17NOS/c1-11(14-8-9-16-2)10-13(15)12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3

InChI Key

RBYNVRINIOEAQH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NCCSC

Origin of Product

United States

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